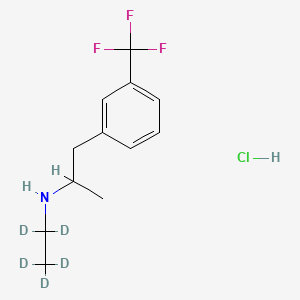
rac Fenfluramine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Fenfluramine-d5 Hydrochloride: is a deuterated form of fenfluramine, a phenethylamine derivative. It is primarily used as a reference standard in pharmaceutical research and toxicology. The compound is labeled with deuterium, which makes it useful in various analytical applications, including mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Fenfluramine-d5 Hydrochloride involves the incorporation of deuterium into the fenfluramine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the precise incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity.
Chemical Reactions Analysis
Types of Reactions: rac Fenfluramine-d5 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
rac Fenfluramine-d5 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and interactions.
Industry: Applied in quality control and assurance processes in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of rac Fenfluramine-d5 Hydrochloride is similar to that of fenfluramine. It primarily acts by increasing extracellular serotonin levels, which modulates serotonergic and other neurologic receptors. This modulation affects neurotransmission and can lead to various physiological effects, including appetite suppression and seizure control.
Molecular Targets and Pathways:
Serotonin Receptors: The compound interacts with serotonin receptors to modulate neurotransmission.
Sigma-1 Receptors: It also affects sigma-1 receptors, which play a role in maintaining the balance between excitatory and inhibitory neural networks.
Comparison with Similar Compounds
rac Fenfluramine-d5 Hydrochloride can be compared with other similar compounds, such as:
Fenfluramine: The non-deuterated form of the compound, used for similar applications but without the isotopic labeling.
Norfenfluramine-D6 Hydrochloride: Another deuterated analog with slightly different isotopic labeling.
Fenfluramine D6: A similar compound with deuterium labeling, used in various research applications.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical applications, such as improved accuracy and sensitivity in mass spectrometry.
Properties
Molecular Formula |
C12H17ClF3N |
|---|---|
Molecular Weight |
272.75 g/mol |
IUPAC Name |
N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |
InChI Key |
ZXKXJHAOUFHNAS-IYSLTCQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


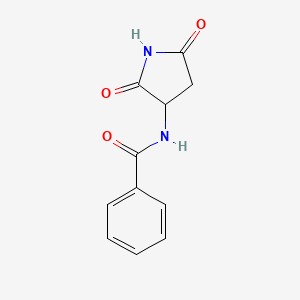
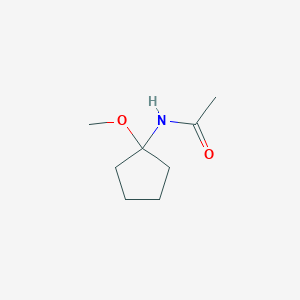
![Tricyclo[3.2.0.02,6]heptane-1-carboxamide,2,6-dimethyl-N-2-thiazolyl-(9CI)](/img/structure/B13826311.png)

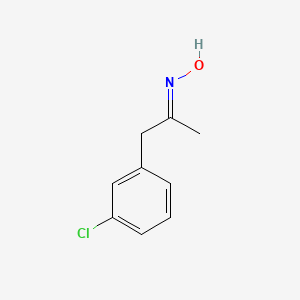

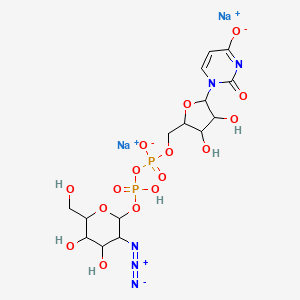
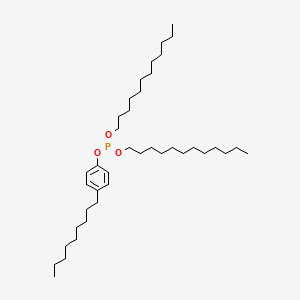

![1H-Pyrrolo[1,2-a][1,3]diazepine-2,5-dione](/img/structure/B13826351.png)
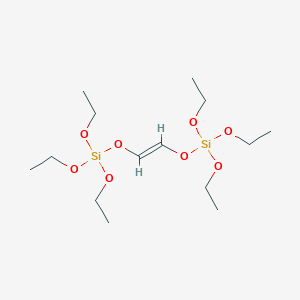
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
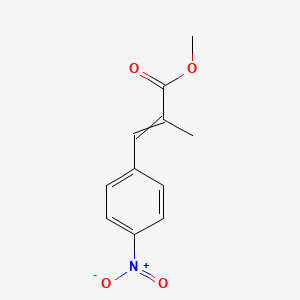
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
